6-(3-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
6-(3-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves the reaction of anthranilic acid derivatives with aldehydes or ketones under acidic or basic conditions . One common method includes the cyclization of anthranilamides with aldehydes, ketones, or acid chlorides . Another approach involves the reaction of nitriles with lithiated anthranilamides .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs metal-catalyzed reactions, microwave-assisted synthesis, and phase-transfer catalysis to enhance yield and efficiency . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The pyrimidine ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like POCl3.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and POCl3 . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(3-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-(2-chloro-6-methyl(3-quinolyl))3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-ones .
- Imidazo[1,2-c]quinazolines .
- Pyrroloquinazolines .
Uniqueness
6-(3-Chlorophenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its specific substitution pattern and the presence of both chlorophenyl and methyl groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Conclusion
This compound is a compound of significant interest in scientific research due to its diverse chemical reactivity and potential applications in various fields. Its unique structure and properties make it a valuable target for further study and development.
Properties
Molecular Formula |
C21H16ClN3 |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
6-(3-chlorophenyl)-5-methyl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C21H16ClN3/c1-24-18-11-4-2-9-16(18)20-23-17-10-3-5-12-19(17)25(20)21(24)14-7-6-8-15(22)13-14/h2-13,21H,1H3 |
InChI Key |
LTXWAEMTDQYPDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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